[2,3'-Biquinoline]-2'-carbonitrile
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Overview
Description
[2,3’-Biquinoline]-2’-carbonitrile: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The unique structure of [2,3’-Biquinoline]-2’-carbonitrile makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Biquinoline]-2’-carbonitrile can be achieved through several methods. One notable method involves the Fe-catalyzed three-component reaction . This method uses 2-methylquinolines, anthranils, and N,N-dimethylacetamide (DMA) as starting materials. The reaction undergoes C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps . Another method involves the Suzuki-Miyaura cross-coupling reaction of 2-chloroquinoline with quinolin-3-ylboronic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[2,3’-Biquinoline]-2’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert [2,3’-Biquinoline]-2’-carbonitrile into different hydrogenated forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for catalysis, N,N-dimethylacetamide as a solvent and one-carbon donor, and quinolin-3-ylboronic acid for cross-coupling reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
[2,3’-Biquinoline]-2’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of [2,3’-Biquinoline]-2’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve photoinduced electron transfer (PET) and π–π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: Known for its use as a reagent in spectrophotometric determination and as a ligand in the synthesis of complexes.
1,1’-Dialkyl-3,3’-di(2-quinolyl)-1,1’,4,4’-tetrahydro-4,4’-biquinolines: Reacts with organolithium and organomagnesium compounds to form 1’-alkyl-2’-R-1’,2’-dihydro-2,3’-biquinolines.
Uniqueness
Its ability to undergo Fe-catalyzed reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62737-95-5 |
---|---|
Molecular Formula |
C19H11N3 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-quinolin-2-ylquinoline-2-carbonitrile |
InChI |
InChI=1S/C19H11N3/c20-12-19-15(11-14-6-2-4-8-17(14)22-19)18-10-9-13-5-1-3-7-16(13)21-18/h1-11H |
InChI Key |
PTPXVFPNZNYBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C#N |
Origin of Product |
United States |
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